5-Ethylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
5-Ethylpyridine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 5-ethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using pyridine and ethyl halides. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through crystallization and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethylpyridine-2-carboxylic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Ethylpyridine-2-carboxylic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving pyridine derivatives .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Ethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- 5-Methylpyridine-2-carboxylic acid hydrochloride
- 5-Propylpyridine-2-carboxylic acid hydrochloride
- 5-Isopropylpyridine-2-carboxylic acid hydrochloride
Comparison: 5-Ethylpyridine-2-carboxylic acid hydrochloride is unique due to its specific ethyl substitution, which affects its chemical reactivity and binding properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-ethylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h3-5H,2H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSREKSIWDGDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-46-5 |
Source
|
Record name | 5-ethylpyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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